Carboxy-amido-peg-t-butyl ester
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Overview
Description
Carboxy-amido-peg-t-butyl ester is a chemical compound with the molecular formula C19H35NO9 and a molecular weight of 421.48 . It is commonly used in biochemical and proteomics research due to its unique properties. This compound is known for its stability and solubility in various solvents, making it a valuable reagent in scientific studies.
Preparation Methods
The synthesis of Carboxy-amido-peg-t-butyl ester typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . One common method involves the use of a catalyst to facilitate the formation of the amide bond from carboxylic acids and esters . Industrial production methods often employ high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Carboxy-amido-peg-t-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carboxy-amido-peg-t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Mechanism of Action
The mechanism of action of Carboxy-amido-peg-t-butyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds with various substrates, facilitating the study of protein interactions and functions. The molecular targets and pathways involved depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Carboxy-amido-peg-t-butyl ester can be compared with other similar compounds, such as Amino-PEG3-t-butyl ester. While both compounds contain a polyethylene glycol (PEG) spacer and a t-butyl protected carboxyl group, this compound is unique due to its specific amide bond formation capabilities and stability . Other similar compounds include various PEG derivatives used in biochemical and proteomics research .
Properties
IUPAC Name |
4-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO9/c1-19(2,3)29-18(24)6-8-25-10-12-27-14-15-28-13-11-26-9-7-20-16(21)4-5-17(22)23/h4-15H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWCESAHHPOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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